2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, such as the one , have been reported to interact with various targets, includingKATP channels and AMPA receptors .
Mode of Action
Similar compounds have been reported to act asactivators of KATP channels . This suggests that the compound might interact with its targets, leading to changes in their activity.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound might affect pathways related toinsulin release and vascular smooth muscle tissue function .
Result of Action
Similar compounds have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells , suggesting potential antidiabetic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)acetamide. This intermediate is then reacted with 2-mercaptobenzothiazole under oxidative conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiadiazine ring can be further oxidized.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antifungal agent due to its structural similarity to known fungicides.
Biology: Investigated for its potential to inhibit specific enzymes or pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their antifungal activity.
6,7-Disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides: Studied for their potential as potassium channel openers.
Uniqueness
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and selectivity compared to other benzothiadiazine derivatives.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-4-3-5-11(8-10)17-14(20)9-23-15-18-12-6-1-2-7-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOBOBCWLWJLDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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